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Introduction
Lomedeucitinib (BMS-986322) is a potent and selective, orally available small molecule

inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] TYK2 is

a key intracellular signaling molecule that mediates cytokine pathways crucial to the

pathogenesis of various T-cell mediated inflammatory and autoimmune diseases.[3] By

selectively targeting TYK2, Lomedeucitinib offers a promising tool for investigating the roles of

specific cytokine signaling axes in inflammation, particularly those involving interleukin-23 (IL-

23), IL-12, and Type I interferons (IFNs). These pathways are central to the differentiation and

function of T helper 1 (Th1) and Th17 cells, which are key drivers of chronic inflammation in

conditions like psoriasis and psoriatic arthritis.[3]

This document provides detailed application notes and experimental protocols for utilizing

Lomedeucitinib to study T-cell mediated inflammation in both in vitro and in vivo research

settings. While specific preclinical data for Lomedeucitinib is emerging, data from the closely

related and well-characterized TYK2 inhibitor, Deucravacitinib, is used here to provide

representative protocols and expected outcomes. Lomedeucitinib is a deuterated form of

Deucravacitinib.[4]
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Lomedeucitinib selectively inhibits TYK2, which forms heterodimers with other JAK family

members (JAK1 or JAK2) to transduce signals for key inflammatory cytokines. The IL-23 and

IL-12 signaling pathways, critical for the differentiation and maintenance of Th17 and Th1 cells

respectively, are dependent on TYK2. Upon cytokine binding to their receptors, TYK2 is

activated and phosphorylates downstream Signal Transducer and Activator of Transcription

(STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate the

transcription of genes involved in inflammation. Lomedeucitinib's inhibition of TYK2 disrupts

this cascade, leading to a reduction in pro-inflammatory cytokine production and a dampening

of the inflammatory response.
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Lomedeucitinib Mechanism of Action in T-cell Signaling
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Caption: Lomedeucitinib inhibits TYK2-mediated cytokine signaling.
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Quantitative Data
The following tables summarize representative quantitative data for selective TYK2 inhibitors,

primarily based on studies with Deucravacitinib, a close structural analog of Lomedeucitinib.

Table 1: In Vitro Potency and Selectivity of a Representative TYK2 Inhibitor (Deucravacitinib)

Assay Type Target IC50 (nM) Reference

Cellular pSTAT Assay

(IFNα-stimulated)
TYK2 1.2 [5]

Cellular pSTAT Assay

(IL-6-stimulated)
JAK1/2 >1000 [5]

Cellular pSTAT Assay

(GM-CSF-stimulated)
JAK2 >2000 [5]

Table 2: Efficacy of Lomedeucitinib in a Phase 2 Psoriasis Trial

Endpoint Lomedeucitinib Placebo Reference

PASI 75 Response

(Week 12)
71.7% Not Reported [6]

PASI 90 Response

(Week 12)
47.5% Not Reported [6]

Table 3: Efficacy of a Representative TYK2 Inhibitor (Deucravacitinib) in a Phase 2 Psoriatic

Arthritis Trial

Endpoint
Deucravacitini
b (6 mg QD)

Deucravacitini
b (12 mg QD)

Placebo Reference

ACR-20

Response (Week

16)

52.9% 62.7% 31.8% [7]
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Experimental Protocols
In Vitro Assays
1. Phospho-STAT Flow Cytometry Assay

This assay measures the ability of Lomedeucitinib to inhibit cytokine-induced STAT

phosphorylation in immune cells.

Phospho-STAT Flow Cytometry Workflow
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Caption: Workflow for phospho-STAT flow cytometry analysis.

Protocol:

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor

blood using Ficoll-Paque density gradient centrifugation.[8] Resuspend cells in RPMI 1640

medium supplemented with 10% fetal bovine serum (FBS).

Compound Treatment: Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL. Add

serial dilutions of Lomedeucitinib or vehicle control (e.g., DMSO) and pre-incubate for 1-2

hours at 37°C.[9]

Cytokine Stimulation: Stimulate the cells with an appropriate cytokine, such as recombinant

human IL-23 (to assess pSTAT3) or IL-12 (to assess pSTAT4), for 15-30 minutes at 37°C.[9]

Fixation and Permeabilization: Immediately fix the cells with a fixation buffer (e.g., 4%

paraformaldehyde) for 10-15 minutes at room temperature. Following fixation, wash the cells

and permeabilize with ice-cold methanol or a commercial permeabilization buffer.[10]
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Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies

specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3, anti-

pSTAT4) for 30-60 minutes at room temperature in the dark.[11][12]

Data Acquisition and Analysis: Wash the cells and acquire data on a flow cytometer. Analyze

the median fluorescence intensity (MFI) of the phospho-STAT signal. Calculate the IC50

values for Lomedeucitinib based on the inhibition of STAT phosphorylation.[11]

2. T-cell Proliferation Assay (CFSE-based)

This assay evaluates the effect of Lomedeucitinib on T-cell proliferation in response to

stimulation.

Protocol:

Cell Labeling: Resuspend isolated PBMCs or purified CD4+ T-cells in PBS at a concentration

of 1-10 x 10^6 cells/mL. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final

concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the reaction by adding

5 volumes of ice-cold culture medium containing 10% FBS.[13][14]

Cell Culture and Stimulation: Wash the CFSE-labeled cells and resuspend in complete RPMI

medium. Plate the cells in a 96-well plate and stimulate with anti-CD3/CD28 beads or a

specific antigen for 3-5 days.[15] Add serial dilutions of Lomedeucitinib or vehicle control at

the time of stimulation.

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-labeled antibodies

against T-cell surface markers (e.g., CD3, CD4). Acquire data on a flow cytometer and

analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents

a cell division.[16]

3. Cytokine Release Assay

This assay measures the inhibitory effect of Lomedeucitinib on the production of pro-

inflammatory cytokines by T-cells.

Protocol:
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Cell Culture and Treatment: Isolate PBMCs and plate them in a 96-well plate. Pre-treat the

cells with various concentrations of Lomedeucitinib for 1-2 hours.[17]

Stimulation: Stimulate the PBMCs with a suitable stimulus, such as lipopolysaccharide (LPS)

or anti-CD3/CD28 antibodies, for 24-48 hours.[18][19]

Supernatant Collection and Analysis: Centrifuge the plate and collect the cell culture

supernatant.

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., IL-

17A, IFN-γ, TNF-α) in the supernatant using an enzyme-linked immunosorbent assay

(ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).[8][20]

In Vivo Models of T-cell Mediated Inflammation
1. Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice

This is a widely used model to study Th17-mediated skin inflammation.[21][22]

Imiquimod-Induced Psoriasis Model Workflow
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Caption: Workflow for the imiquimod-induced psoriasis mouse model.

Protocol:

Animal Model: Use 8-10 week old BALB/c or C57BL/6 mice.[23]

Disease Induction: Shave the dorsal skin of the mice. Apply a daily topical dose of 62.5 mg

of 5% imiquimod cream (Aldara®) to the shaved back and right ear for 5-6 consecutive days.

[23][24]
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Lomedeucitinib Administration: Administer Lomedeucitinib or vehicle control orally (e.g.,

by gavage) once or twice daily, starting one day before or on the day of the first imiquimod

application.

Efficacy Readouts:

Clinical Scoring: Daily, assess the severity of skin inflammation using a modified Psoriasis

Area and Severity Index (PASI) score, evaluating erythema (redness), scaling, and skin

thickness.[24][25]

Ear Thickness: Measure ear thickness daily using a caliper.[22]

Histology: At the end of the study, collect skin tissue for histological analysis (H&E

staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.[25]

Biomarker Analysis: Analyze the expression of inflammatory genes (e.g., Il17a, Il23) in

skin homogenates by qPCR or measure cytokine protein levels by ELISA.[22]

2. IL-23-Induced Skin Inflammation in Mice

This model specifically interrogates the IL-23/Th17 signaling axis.[26][27]

Protocol:

Animal Model: Use 8-10 week old C57BL/6 mice.[27]

Disease Induction: Administer intradermal injections of recombinant murine IL-23 into the ear

pinna daily or every other day for a total of 4-8 days.[28][29]

Lomedeucitinib Administration: Administer Lomedeucitinib or vehicle control orally daily,

commencing concurrently with the first IL-23 injection.[27]

Efficacy Readouts:

Ear Thickness: The primary endpoint is the daily measurement of ear swelling using a

caliper.[28]
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Histology: At the conclusion of the experiment, collect ear tissue for H&E staining to

evaluate epidermal and dermal thickness and cellular infiltrate.[26]

Cytokine Analysis: Homogenize ear tissue to measure levels of IL-17A and IL-22 by

ELISA.[28]

Conclusion
Lomedeucitinib is a valuable research tool for dissecting the role of TYK2-mediated signaling

in T-cell driven inflammation. The protocols outlined in this document provide a framework for

investigating the efficacy and mechanism of action of Lomedeucitinib in relevant preclinical

models. By utilizing these assays, researchers can further elucidate the therapeutic potential of

selective TYK2 inhibition for a range of autoimmune and inflammatory disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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